

Toxicological assessment of 6-APA Piperacillin Dimer compared to piperacillin

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Compound of Interest

Compound Name: 6-APA Piperacillin Dimer

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Toxicological Deep Dive: 6-APA Piperacillin Dimer vs. Piperacillin

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the toxicological assessment of impurities is as critical as evaluating the active pharmaceutical ingredient (API) itself. This guide provides a detailed comparison of the toxicological profiles of **6-APA Piperacillin Dimer**, a known impurity, and its parent compound, piperacillin. This objective analysis is supported by available experimental data to inform risk assessment and ensure drug safety.

Executive Summary

Piperacillin, a widely used broad-spectrum β -lactam antibiotic, can undergo degradation and transformation during manufacturing and storage, leading to the formation of impurities such as **6-APA Piperacillin Dimer**. While extensive toxicological data exists for piperacillin, information on its dimer is more limited. However, available genotoxicity studies on a piperacillin impurity with the same molecular formula and weight as **6-APA Piperacillin Dimer** indicate a lack of mutagenic and clastogenic potential. In contrast, piperacillin itself, while generally safe, is associated with a range of adverse effects, including hypersensitivity reactions and nephrotoxicity. This guide synthesizes the current understanding of the toxicology of both compounds to provide a comparative framework for researchers.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative toxicological data for **6-APA Piperacillin Dimer** and piperacillin.

Table 1: Genotoxicity Assessment

Test Article	Assay	Cell Line/Strain	Concentration	Result	Citation
Piperacillin Impurity-A	Ames Test	S. typhimurium (TA97a, TA98, TA100, TA102, TA1535)	Up to 5 mg/plate	Non-mutagenic	[1] [2] [3] [4]
Piperacillin Impurity-A	Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Up to 5 mg/culture	Non-clastogenic	[2] [3] [4]

*Note: Piperacillin Impurity-A has a reported molecular formula of C₃₁H₃₇N₇O₉S₂ and a molecular weight of 715.8, which corresponds to **6-APA Piperacillin Dimer**.[\[2\]](#)[\[5\]](#)

Table 2: Acute Toxicity Data for Piperacillin

Species	Route of Administration	LD50	Citation
Rat	Oral	>10 g/kg	[6][7][8]
Rat	Intraperitoneal	7600 mg/kg	[6][9]
Rat	Subcutaneous	8800 mg/kg	[6][9]
Rat	Intravenous	2260 mg/kg	[7][8]
Mouse	Oral	>10 g/kg	[7][8]
Mouse	Intraperitoneal	9770 mg/kg	[7][8]
Mouse	Subcutaneous	>10 g/kg	[7][8]
Mouse	Intravenous	4900 mg/kg	[7][8]
Dog	Intravenous	>6 g/kg	[7][8]
Monkey	Intravenous	>4 g/kg	[7][8]

No direct acute toxicity data (e.g., LD50) for **6-APA Piperacillin Dimer** was found in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the protocols used in the cited genotoxicity studies and a general outline for in vitro cytotoxicity testing.

Genotoxicity Assays for Piperacillin Impurity-A

1. Bacterial Reverse Mutation Assay (Ames Test)[1][2]

- Purpose: To assess the mutagenic potential of the test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.
- Strains Used: TA97a, TA98, TA100, TA102, and TA1535.
- Methodology:

- The piperacillin impurity-A was dissolved in a suitable solvent.
- Various concentrations of the test substance (up to 5 mg/plate) were added to a mixture containing the bacterial tester strain and, in some experiments, a metabolic activation system (S9 mix from rat liver).
- This mixture was pre-incubated and then plated on a minimal glucose agar medium.
- The plates were incubated for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.
- Controls: A negative (solvent) control and positive controls (known mutagens) were included for each strain, with and without metabolic activation.
- Interpretation: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

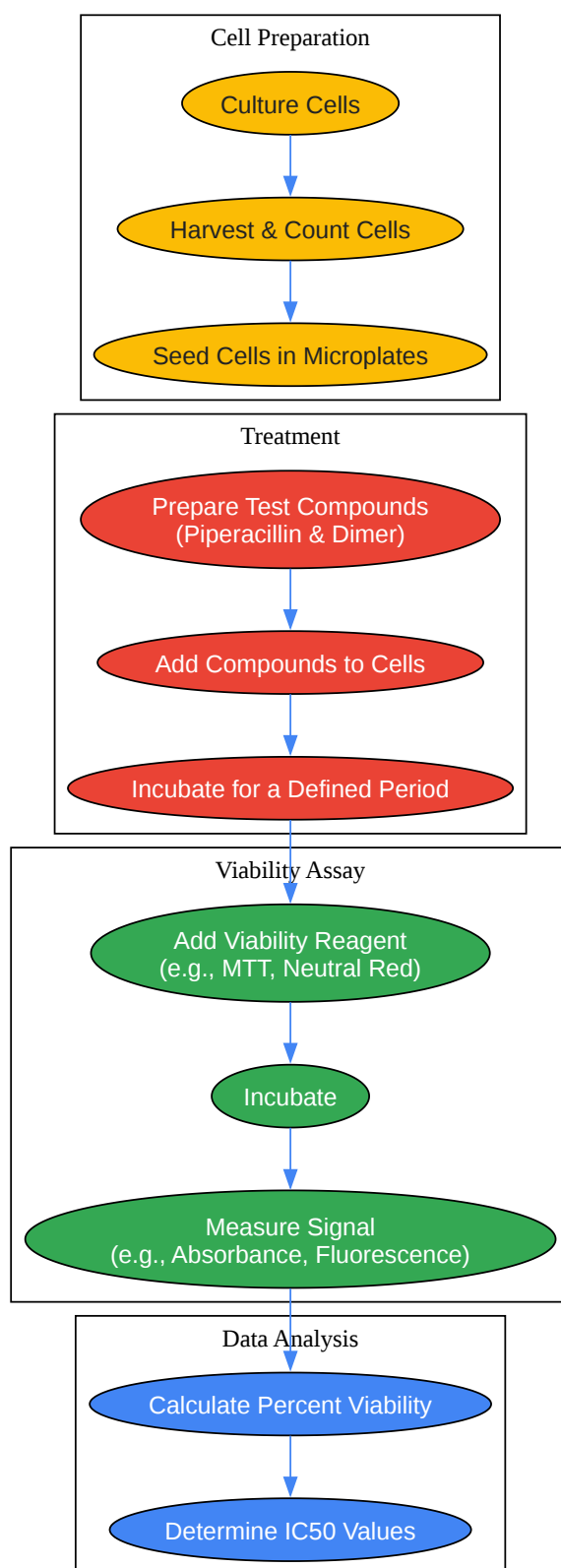
2. In Vitro Mammalian Chromosomal Aberration Test[2][3]

- Purpose: To identify substances that cause structural chromosomal abnormalities in cultured mammalian cells.
- Cell Line: Chinese Hamster Ovary (CHO) cells.
- Methodology:
 - CHO cells were cultured and exposed to various concentrations of piperacillin impurity-A (up to 5 mg/culture) for a defined period, both with and without a metabolic activation system (S9 mix).
 - Following the exposure period, the cells were treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
 - The cells were then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

- The chromosomes were stained, and metaphase cells were analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Controls: A negative (solvent) control and positive controls (known clastogens) were included.
- Interpretation: A substance is considered clastogenic if it causes a statistically significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations.

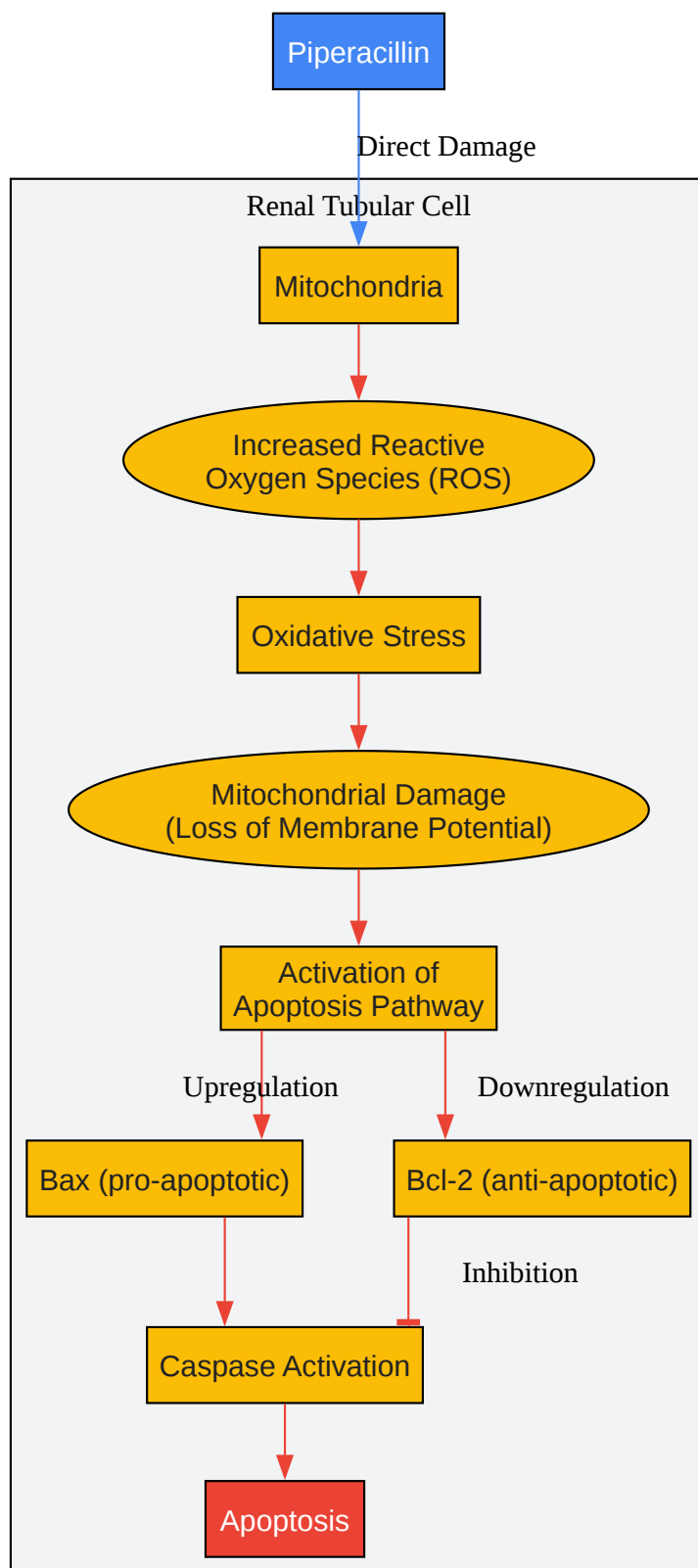
Visualizing the Science: Workflows and Pathways

To further elucidate the toxicological assessment process and the mechanisms of piperacillin-induced toxicity, the following diagrams are provided.



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Figure 1: Generalized workflow for an in vitro cytotoxicity assay.



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Figure 2: Signaling pathway of piperacillin-induced nephrotoxicity.

Discussion and Conclusion

The available data provides a foundational understanding of the comparative toxicology of **6-APA Piperacillin Dimer** and piperacillin. The genotoxicity studies on a chemically identical impurity to the dimer suggest a low risk of mutagenicity and clastogenicity, which is a favorable safety profile for a process-related impurity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

In contrast, piperacillin, while having a well-established therapeutic window, presents a broader range of toxicological concerns. The acute toxicity data indicates a relatively low order of toxicity in animal models. However, its clinical use is associated with hypersensitivity reactions, ranging from skin rashes to anaphylaxis, and organ-specific toxicities, most notably nephrotoxicity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The mechanism of piperacillin-induced nephrotoxicity is thought to involve direct damage to the renal tubular cells, leading to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[\[10\]](#)[\[11\]](#) This understanding is critical for monitoring patients on piperacillin therapy, especially those with pre-existing renal conditions or those receiving concomitant nephrotoxic agents.

For drug development professionals, the non-genotoxic nature of the **6-APA Piperacillin Dimer** is a significant finding. According to regulatory guidelines, impurities that are not genotoxic are generally controlled at higher levels than genotoxic impurities. This can have important implications for the manufacturing process, potentially allowing for less stringent control strategies for this specific dimer, provided that other toxicological endpoints are also within acceptable limits.

In conclusion, based on the current evidence, **6-APA Piperacillin Dimer** appears to have a more favorable toxicological profile than piperacillin, particularly concerning genotoxicity. However, a comprehensive toxicological evaluation of the dimer, including in vitro cytotoxicity and in vivo acute and repeated dose toxicity studies, would be necessary to establish a complete safety profile and to definitively conclude its relative safety compared to piperacillin. This guide serves as a starting point for researchers, highlighting the existing knowledge and identifying the data gaps that need to be addressed for a complete risk assessment.

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